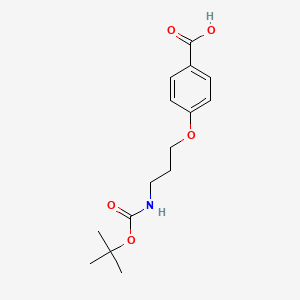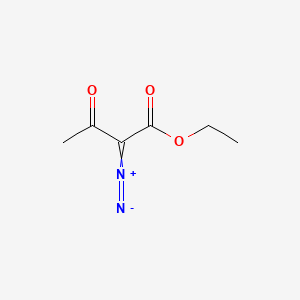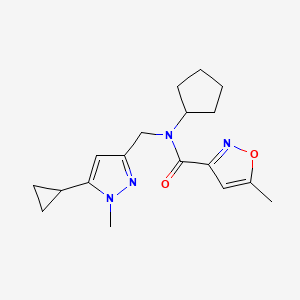
4-(3-(Tert-butoxycarbonylamino)propoxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(Tert-butoxycarbonylamino)propoxy)benzoic acid is an organic compound with the molecular formula C15H21NO5 and a molecular weight of 295.33 g/mol . This compound is characterized by the presence of a benzoic acid moiety substituted with a propoxy group, which is further functionalized with a tert-butoxycarbonylamino group. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Applications De Recherche Scientifique
4-(3-(Tert-butoxycarbonylamino)propoxy)benzoic acid is widely used in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
Similar compounds have been used in the synthesis of indoleamide derivatives as ep2 antagonists and aminopyridine-derived amides as nicotinamide phosphoribosyltransferase inhibitors .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through the formation of covalent bonds, leading to changes in the target’s function .
Biochemical Pathways
Related compounds have been implicated in the modulation of the prostaglandin e2 (pge2) pathway and the nicotinamide adenine dinucleotide (nad) salvage pathway .
Pharmacokinetics
The compound’s bioavailability may be influenced by factors such as its physicochemical properties, including its predicted boiling point of 473.9±25.0 °C and density of 1.163±0.06 g/cm3 .
Result of Action
Related compounds have been shown to inhibit the activity of the ep2 receptor and the enzyme nicotinamide phosphoribosyltransferase .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Tert-butoxycarbonylamino)propoxy)benzoic acid typically involves the following steps:
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to form tert-butoxycarbonylamino.
Ether Formation: The protected amino group is then reacted with 4-hydroxybenzoic acid to form the ether linkage.
Deprotection: The Boc group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to ensure high yield.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Quality Control: The final product undergoes rigorous quality control to ensure it meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-(Tert-butoxycarbonylamino)propoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The tert-butoxycarbonylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like hydrochloric acid (HCl) and sodium hydroxide (NaOH) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-Aminopropoxy)benzoic acid: Lacks the tert-butoxycarbonyl protection, making it more reactive.
4-(3-(Methoxycarbonylamino)propoxy)benzoic acid: Contains a methoxycarbonyl group instead of tert-butoxycarbonyl, altering its chemical properties.
4-(3-(Ethoxycarbonylamino)propoxy)benzoic acid: Features an ethoxycarbonyl group, providing different reactivity and stability.
Uniqueness
4-(3-(Tert-butoxycarbonylamino)propoxy)benzoic acid is unique due to the presence of the tert-butoxycarbonyl group, which provides steric hindrance and protects the amino group during chemical reactions. This protection allows for selective reactions and modifications, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Propriétés
IUPAC Name |
4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propoxy]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-9-4-10-20-12-7-5-11(6-8-12)13(17)18/h5-8H,4,9-10H2,1-3H3,(H,16,19)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPCCYDKFTVWOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOC1=CC=C(C=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-[4-(2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine](/img/structure/B2415495.png)
![4-Oxo-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid](/img/structure/B2415497.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide](/img/structure/B2415499.png)
![N-[1-(2-Fluorophenyl)cyclopentyl]oxirane-2-carboxamide](/img/structure/B2415500.png)
![1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-{[4-(methylsulfanyl)phenyl]methyl}piperidine-4-carboxamide](/img/structure/B2415503.png)
![2-(1-methyl-1H-indol-3-yl)-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}acetamide](/img/structure/B2415504.png)
![Methyl 3-{4-[(phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2415505.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2415508.png)

![5-bromo-2-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2415514.png)
![1,6,7-Trimethyl-3-[(4-methylphenyl)methyl]-8-(methylpropyl)-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione](/img/structure/B2415516.png)
![2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2415518.png)
